

(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-19:0 Lyso PC-d5

Cat. No.: B12404449

[Get Quote](#)

(Rac)-19:0 Lyso PC-d5, with the systematic name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine, is a deuterated synthetic lysophosphatidylcholine (LPC). Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of lysophosphatidylcholines in biological samples using mass spectrometry-based lipidomics. This guide provides a comprehensive overview of its properties, its role in lipid analysis, and the broader biological context of the lysophosphatidylcholines it helps to measure.

Core Physicochemical Properties

(Rac)-19:0 Lyso PC-d5 is a stable, isotopically labeled lipid that is chemically identical to its non-deuterated counterpart, 19:0 Lyso PC, but with five deuterium atoms incorporated into its glycerol backbone. This mass difference allows for its clear differentiation in mass spectrometry.

Property	Value
Chemical Name	1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine[1][2]
Molecular Formula	C ₂₇ H ₅₁ D ₅ NO ₇ P[1]
Formula Weight	542.75[1]
Exact Mass	542.41[1]
Purity	>99%
Appearance	Solid
Storage Temperature	-20°C

Role as an Internal Standard in Lipidomics

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease. Deuterated lipids, such as **(Rac)-19:0 Lyso PC-d5**, are indispensable tools for achieving this accuracy through a technique called stable isotope dilution mass spectrometry.[3]

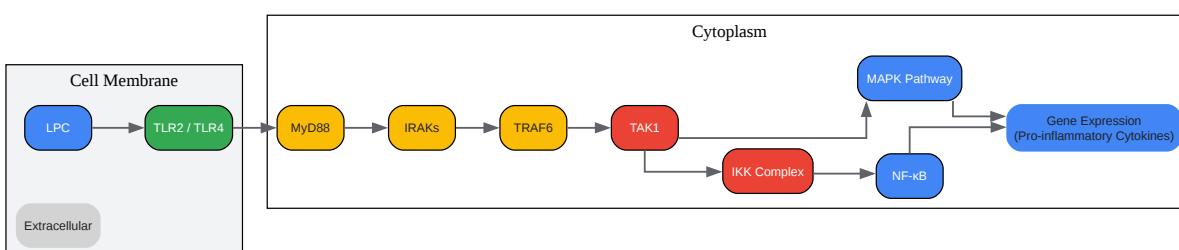
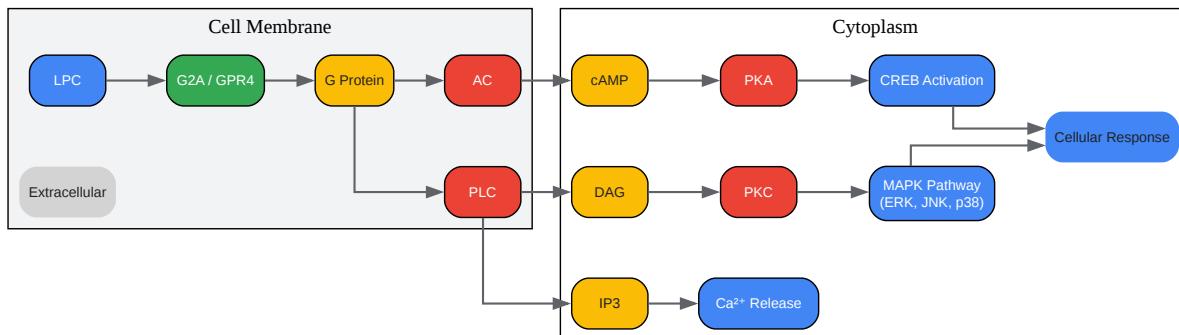
The core principle is to add a known amount of the deuterated internal standard to a biological sample at the very beginning of the experimental workflow.[4][5] Because the deuterated standard has nearly identical physicochemical properties to the endogenous (naturally occurring) lysophosphatidylcholines, it experiences the same losses during sample preparation, extraction, and ionization in the mass spectrometer.[3] By comparing the signal intensity of the endogenous LPCs to the known concentration of the added **(Rac)-19:0 Lyso PC-d5**, researchers can accurately calculate the absolute concentration of the LPCs in the original sample.[3] This method corrects for variations in sample handling and instrument response, leading to highly reliable and reproducible results.[3][4]

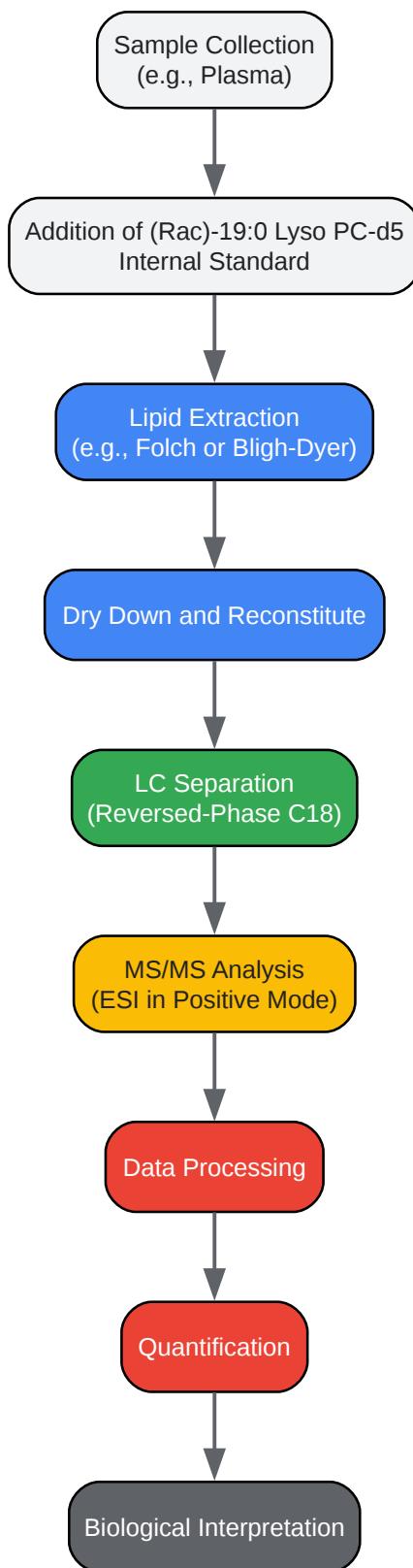
Biological Significance of Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are not merely metabolic intermediates of phosphatidylcholines but are also potent signaling molecules involved in a wide array of physiological and pathological

processes.[6] They are generated through the action of phospholipase A2 on phosphatidylcholine.[6]

LPCs have been implicated in:



- Inflammation and Immunity: LPCs can act as inflammatory mediators, attracting immune cells like monocytes and macrophages to sites of inflammation.[6] They can also modulate the activity of these immune cells.
- Cardiovascular Disease: LPCs are a major component of oxidized low-density lipoprotein (oxLDL) and are thought to play a significant role in the development of atherosclerosis.[6]
- Neurological Function: LPCs are involved in processes such as demyelination and have been studied in the context of neurological diseases.
- Cancer: The levels of certain LPC species have been found to be altered in various cancers, suggesting a role in tumor progression and metastasis.


Signaling Pathways of Lysophosphatidylcholines

LPCs exert their biological effects by interacting with specific receptors on the cell surface, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs, including G2A and GPR4, have been identified as receptors for LPCs.[6] The binding of LPC to these receptors can initiate a cascade of intracellular signaling events.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tutorial on Lipidomics - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 6. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-19:0 Lyso PC-d5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12404449#what-is-rac-19-0-lyso-pc-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com